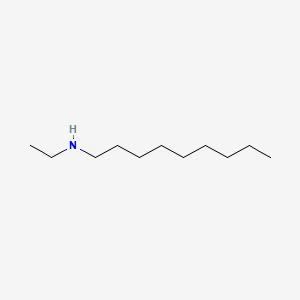
N-ethylnonan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylnonan-1-amine is an organic compound belonging to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms and hydrogen atoms this compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethylnonan-1-amine can be synthesized through several methods. One common method is the alkylation of ammonia with nonyl halides. This reaction involves the nucleophilic substitution of a halogen atom in the nonyl halide with an amino group from ammonia. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrogen halide byproduct .
Another method involves the reduction of nitriles. Nonanenitrile can be reduced to this compound using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon . This method is advantageous as it provides a high yield of the desired amine.
Industrial Production Methods
In an industrial setting, this compound can be produced through continuous flow processes. These processes involve the continuous feeding of reactants into a reactor, where the reaction takes place under controlled conditions. This method is efficient and allows for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-ethylnonan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form nitroso compounds or nitro compounds, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, is commonly used.
Substitution: Halogenating agents, such as thionyl chloride, can be used to introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Nitroso and nitro compounds.
Reduction: Secondary amines.
Substitution: Halogenated amines.
Scientific Research Applications
N-ethylnonan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: This compound is used in the production of surfactants and other industrial chemicals
Mechanism of Action
The mechanism of action of N-ethylnonan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic species. The compound can also form hydrogen bonds with other molecules, influencing their structure and function. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-methylnonan-1-amine: Similar in structure but with a methyl group instead of an ethyl group.
N-propylnonan-1-amine: Contains a propyl group instead of an ethyl group.
N-butylnonan-1-amine: Contains a butyl group instead of an ethyl group
Uniqueness
N-ethylnonan-1-amine is unique due to its specific alkyl chain length and the presence of an ethyl group. This structure imparts distinct physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-ethylnonan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N/c1-3-5-6-7-8-9-10-11-12-4-2/h12H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQQNBVJEWJYAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCNCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603511 |
Source


|
| Record name | N-Ethylnonan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66563-84-6 |
Source


|
| Record name | N-Ethylnonan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



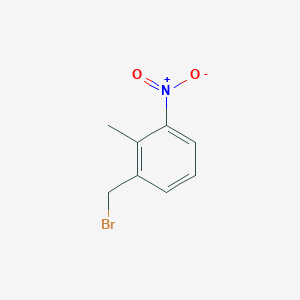
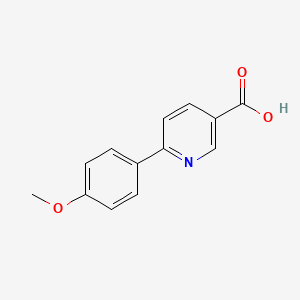
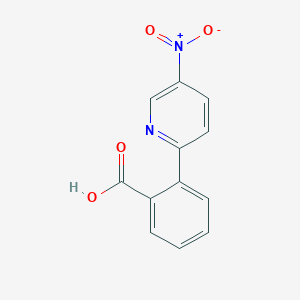
![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)

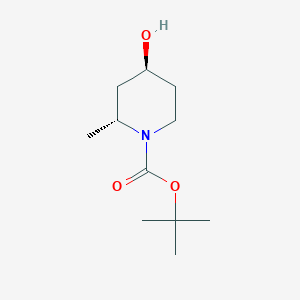



![2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1320756.png)

